

A Comparative Guide to the Pinacol Rearrangement: Benzopinacol vs. Hydrobenzoin and Pinacol

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Compound of Interest

Compound Name: *Benzopinacol*

Cat. No.: *B1666686*

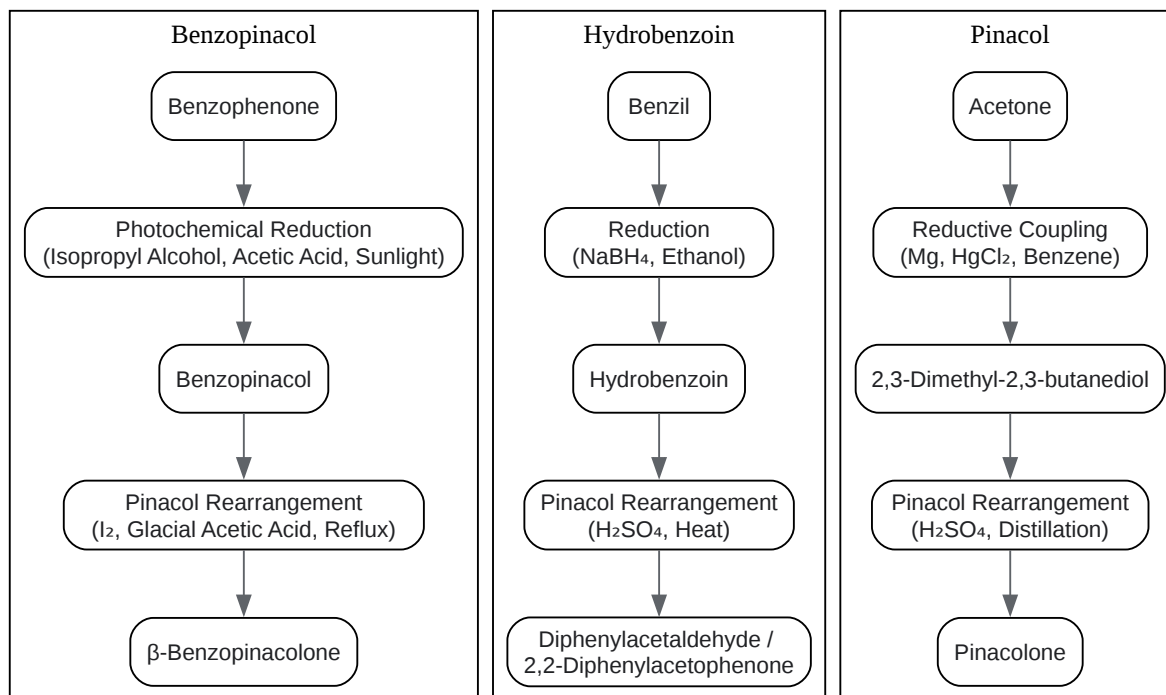
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For Researchers, Scientists, and Drug Development Professionals

The pinacol rearrangement, a classic acid-catalyzed reaction of 1,2-diols, offers a powerful method for carbon skeleton reorganization and the synthesis of valuable ketones and aldehydes. This guide provides an objective comparison of the performance of three distinct pinacols—**benzopinacol**, hydrobenzoin, and 2,3-dimethyl-2,3-butanediol (pinacol)—in this rearrangement. By examining their synthesis, reaction kinetics, and product outcomes through supporting experimental data, we aim to furnish researchers with the insights needed to select the appropriate substrate for their synthetic strategies.

The Pinacol Rearrangement: A Mechanistic Overview

The pinacol rearrangement proceeds through the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of a substituent (alkyl, aryl, or hydride) to the electron-deficient carbon results in a resonance-stabilized intermediate, which upon deprotonation yields the final carbonyl product. The choice of migrating group is governed by its migratory aptitude, which is influenced by its ability to stabilize the positive charge in the transition state.



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